molecular formula C16H15ClO3 B6405298 6-Chloro-2-(4-ethoxy-2-methylphenyl)benzoic acid, 95% CAS No. 1261955-60-5

6-Chloro-2-(4-ethoxy-2-methylphenyl)benzoic acid, 95%

Cat. No. B6405298
CAS RN: 1261955-60-5
M. Wt: 290.74 g/mol
InChI Key: CABAAXSBZAJJNB-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-ethoxy-2-methylphenyl)benzoic acid, 95% (6-CEMB) is a halogenated phenylbenzoic acid derivative with a wide range of applications in organic synthesis, drug discovery, and other areas of scientific research. 6-CEMB has been used as a starting material for the synthesis of various pharmaceuticals and agrochemicals, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

6-Chloro-2-(4-ethoxy-2-methylphenyl)benzoic acid, 95% has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of various pharmaceuticals and agrochemicals, and has been studied for its biochemical and physiological effects. 6-Chloro-2-(4-ethoxy-2-methylphenyl)benzoic acid, 95% has also been used as a reagent in the synthesis of other organic compounds, and as a catalyst in the synthesis of polymers.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-ethoxy-2-methylphenyl)benzoic acid, 95% is not yet fully understood. However, it is known that 6-Chloro-2-(4-ethoxy-2-methylphenyl)benzoic acid, 95% can interact with proteins and other molecules in the body, and that it can affect the activity of enzymes. It has also been suggested that 6-Chloro-2-(4-ethoxy-2-methylphenyl)benzoic acid, 95% may have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Chloro-2-(4-ethoxy-2-methylphenyl)benzoic acid, 95% are not yet fully understood. However, preliminary studies have shown that 6-Chloro-2-(4-ethoxy-2-methylphenyl)benzoic acid, 95% can affect the activity of enzymes, and that it may have antioxidant and anti-inflammatory properties. It has also been suggested that 6-Chloro-2-(4-ethoxy-2-methylphenyl)benzoic acid, 95% may have a role in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

6-Chloro-2-(4-ethoxy-2-methylphenyl)benzoic acid, 95% is a useful reagent for a variety of scientific research applications. It is relatively easy to synthesize and purify, and it is stable and non-toxic. However, 6-Chloro-2-(4-ethoxy-2-methylphenyl)benzoic acid, 95% is not suitable for applications that require high purity, and its reactivity can vary depending on the conditions of the reaction.

Future Directions

The potential future directions for 6-Chloro-2-(4-ethoxy-2-methylphenyl)benzoic acid, 95% research include further investigation into its biochemical and physiological effects, its role in the regulation of cell growth and differentiation, and its potential applications in drug discovery and other areas of scientific research. Additionally, further research is needed to determine the optimal conditions for the synthesis and purification of 6-Chloro-2-(4-ethoxy-2-methylphenyl)benzoic acid, 95%, and to develop more efficient and cost-effective methods for its synthesis.

Synthesis Methods

6-Chloro-2-(4-ethoxy-2-methylphenyl)benzoic acid, 95% is synthesized from the reaction of 4-ethoxy-2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction yields a mixture of 6-chloro-2-(4-ethoxy-2-methylphenyl)benzoic acid and 4-chloro-2-(4-ethoxy-2-methylphenyl)benzoic acid. The mixture can be separated by column chromatography, and the desired product can be purified to greater than 95% purity.

properties

IUPAC Name

2-chloro-6-(4-ethoxy-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-3-20-11-7-8-12(10(2)9-11)13-5-4-6-14(17)15(13)16(18)19/h4-9H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABAAXSBZAJJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690753
Record name 3-Chloro-4'-ethoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261955-60-5
Record name 3-Chloro-4'-ethoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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